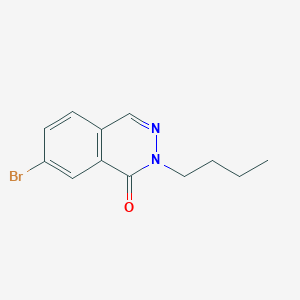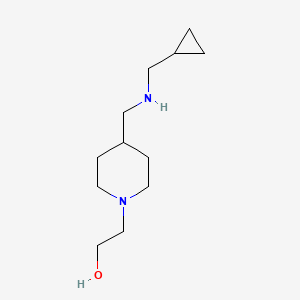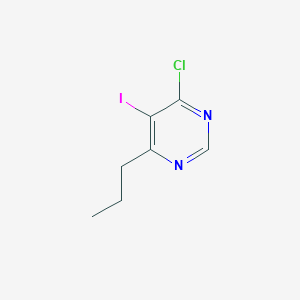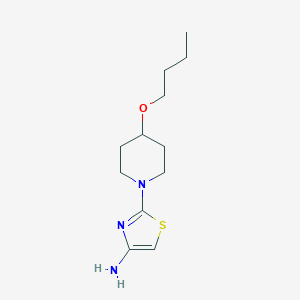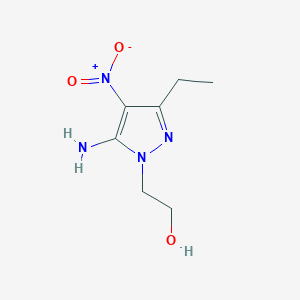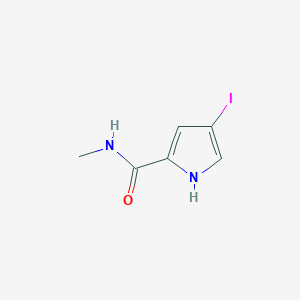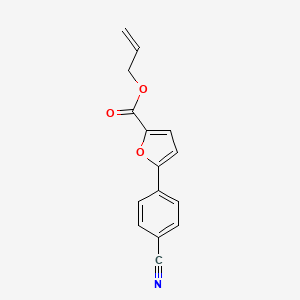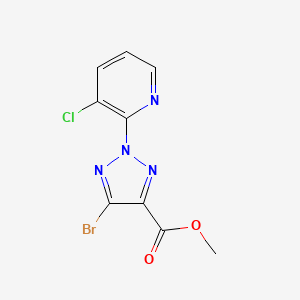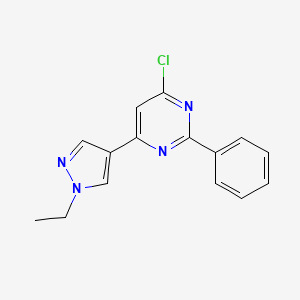
4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound with the molecular formula C14H18O5. It is part of the tetrahydropyran family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of 3-methoxyphenol with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the synthesis of more complex molecules for industrial applications.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid: Known for its unique structure and diverse applications.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with similar structural features but different applications.
Uniqueness
This compound stands out due to its specific functional groups and the versatility it offers in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C14H18O5 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
4-[(3-methoxyphenoxy)methyl]oxane-4-carboxylic acid |
InChI |
InChI=1S/C14H18O5/c1-17-11-3-2-4-12(9-11)19-10-14(13(15)16)5-7-18-8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16) |
InChI-Schlüssel |
CXOLTNNEQDTEIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC2(CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



